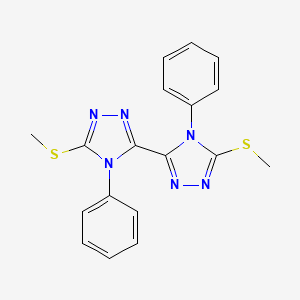

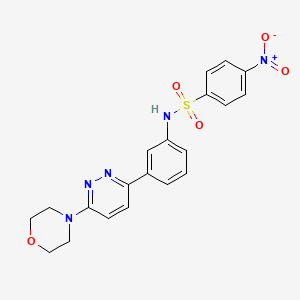

3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole" is a multifunctional molecule that is part of the 1,2,4-triazole family. This family of compounds is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The compound is likely to possess interesting chemical and physical properties due to the presence of methylsulfanyl and phenyl groups attached to the triazole rings.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloadditions (CuAAC), as demonstrated in the synthesis of sulfur-functionalized 1,2,3-triazoles . The process involves the use of t-BuOK-promoted dephosphinylation and subsequent CuAAC with alkyl azides or aryl azides. This method provides a regioselective approach to synthesize substituted triazoles with good yields and broad scope.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be studied using X-ray diffraction (XRD) and computational methods such as density functional theory (DFT) calculations . These studies provide insights into the intramolecular and intermolecular forces present in the crystal structure, as well as the π-π stacking interactions due to the presence of aromatic moieties . The molecular geometry and electronic structure can be further analyzed through FT-IR, HOMO-LUMO, NBO, and MEP analysis .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including tautomerism, which is the ability of a chemical species to exist as two or more interconvertible forms . The tautomeric preference is influenced by the nature of substituents and the environment. For instance, the presence of electron-acceptor and electron-donor substituents can determine the tautomeric form in the crystal . Additionally, triazole derivatives can be used as intermediates in the synthesis of other nitrogen-heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of sulfur atoms and nitrogen in the triazole ring can contribute to the compound's reactivity and potential biological activity . Theoretical calculations can predict properties such as hyperpolarizability, which is related to the nonlinear optical susceptibilities of the material . The compound's reactivity can also be discussed in terms of conceptual DFT theory, which shows the tendency of sulfur to be the most active center in electrophilic and radical attacks .

Wissenschaftliche Forschungsanwendungen

Tautomeric Preferences and Structural Analysis

Tautomeric structures of 1,2,4-triazole derivatives, including compounds similar to the requested chemical, show a preference for configurations where electron-acceptor and electron-donor substituents occupy specific positions, highlighting their stability and potential reactivity patterns in various conditions. Such structural insights are crucial for understanding their behavior in chemical reactions and potential applications in material science or as precursors in organic synthesis (Buzykin et al., 2006).

Synthesis and Structural Insights

Efficient synthetic routes have been explored for 1,2,4-triazole derivatives, including microwave-assisted processes that bypass the need for solvents and catalysts. These methods offer environmentally friendly alternatives for producing complex molecules, which can serve as intermediates in pharmaceutical synthesis or in the development of new materials. Theoretical and structural analyses provide insights into their reactivity and interaction mechanisms, which are vital for designing molecules with specific properties (Moreno-Fuquen et al., 2019).

Chemical State and Adlayer Structure on Metal Surfaces

The chemical states and structures of triazole derivatives on metal surfaces have been extensively studied, indicating their potential as anticorrosion agents or components in nanosensor and nanocatalyst construction. Understanding the molecular arrangement and interaction with surfaces under various conditions is key to tailoring their properties for specific applications in surface science and nanotechnology (Wrzosek et al., 2017).

Antitumor Activity and Synthetic Applications

The design and synthesis of bis(triazole Schiff-base)s have shown promising results in antitumor activity, underscoring the potential of 1,2,4-triazole derivatives in medicinal chemistry. These findings highlight the versatility of triazole compounds in drug design, offering a pathway to developing new therapeutic agents (Hu et al., 2008).

Eigenschaften

IUPAC Name |

3-methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c1-25-17-21-19-15(23(17)13-9-5-3-6-10-13)16-20-22-18(26-2)24(16)14-11-7-4-8-12-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVVAJBROWTVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylsulfanyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-4-phenyl-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)